molecular formula C9H8F6O4 B035080 Bis(2,2,2-trifluoroethyl) itaconate CAS No. 104534-96-5

Bis(2,2,2-trifluoroethyl) itaconate

Cat. No.: B035080
CAS No.: 104534-96-5
M. Wt: 294.15 g/mol
InChI Key: IRXUFAGEXMCXHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,2,2-trifluoroethyl) itaconate can be synthesized through the esterification of itaconic acid with 2,2,2-trifluoroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,2-trifluoroethyl) itaconate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Addition Products: Addition of electrophiles to the double bond results in the formation of addition products.

Scientific Research Applications

Bis(2,2,2-trifluoroethyl) itaconate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of bis(2,2,2-trifluoroethyl) itaconate involves its interaction with various molecular targets and pathways. The trifluoroethyl groups’ strong electron-withdrawing nature and the reactive double bond in the itaconate moiety make it a versatile reagent in organic synthesis. It can modify cysteine sites on functional substrate proteins, influencing processes such as signal transduction, transcription, and cell death .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2,2,2-trifluoroethyl) ether
  • Bis(2,2,2-trifluoroethyl) fumarate
  • Bis(2,2,2-trifluoroethyl) maleate

Uniqueness

Bis(2,2,2-trifluoroethyl) itaconate is unique due to its combination of trifluoroethyl groups and the itaconate moiety, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6O4/c1-5(7(17)19-4-9(13,14)15)2-6(16)18-3-8(10,11)12/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXUFAGEXMCXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC(=O)OCC(F)(F)F)C(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371119
Record name Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104534-96-5
Record name 1,4-Bis(2,2,2-trifluoroethyl) 2-methylenebutanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104534-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,2,2-trifluoroethyl) 2-methylidenebutanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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